molecular formula C9H7FO4 B2816834 6-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid CAS No. 1162673-52-0

6-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

Cat. No.: B2816834
CAS No.: 1162673-52-0
M. Wt: 198.149
InChI Key: XQLQKAKONJDIRD-UHFFFAOYSA-N
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Description

Historical Development of 1,4-Benzodioxine Derivatives

The 1,4-benzodioxine framework originated from natural lignans such as silybin and purpurenol, which demonstrated hepatoprotective and antioxidant properties. Early synthetic efforts focused on mimicking these natural products through oxidative dimerization of catechol derivatives. For example, Merlini and Zanarotti’s pioneering work used silver(I) oxide to couple phenolic precursors, establishing a foundational method for 1,4-benzodioxane synthesis. Industrial processes later optimized these routes; one patent describes cyclizing sulfonated phenoxypropanediols in the presence of bases to streamline production.

A significant advancement came with the functionalization of the benzodioxane core at position 6. Researchers exploited gallic acid as a starting material, leveraging its trihydroxybenzoate structure to introduce carboxyl groups via Fischer esterification and subsequent reactions with 1,2-dibromoethane. This approach enabled the systematic generation of 6-substituted analogs, setting the stage for fluorine incorporation.

Table 1: Key Synthetic Methods for 1,4-Benzodioxine Derivatives

Method Starting Material Key Steps Yield (%) Reference
Oxidative dimerization Catechol derivatives Ag₂O-mediated coupling 45–60
Gallic acid derivatization Gallic acid Esterification, dibromoethane ring closure 45–83
Industrial cyclization Phenoxypropanediol Sulfonation, base-induced cyclization NR

Significance of Fluorine Substitution in Heterocyclic Carboxylic Acids

Fluorine’s introduction into heterocycles alters electronic, metabolic, and steric properties. Its high electronegativity increases the acidity of adjacent carboxylic groups, enhancing hydrogen-bonding capacity—a critical factor in target binding. For example, in p38α MAPK inhibitors, fluorine substitution improved kinase selectivity by modulating electrostatic interactions. In the context of 6-fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, the fluorine atom at position 6 is anticipated to:

  • Stabilize the carboxylate anion through inductive effects, favoring ionic interactions with basic residues in enzymatic active sites.
  • Reduce oxidative metabolism via cytochrome P450 enzymes, extending plasma half-life compared to non-fluorinated analogs.
  • Alter the compound’s dipole moment, influencing solubility and membrane permeability.

Comparative studies of 6-substituted benzodioxane derivatives (e.g., sulfides vs. sulfones) have shown that electronic perturbations at this position significantly modulate anticancer activity. Fluorine’s compact atomic radius allows substitution without introducing steric clashes, making it ideal for fine-tuning bioactivity.

Current Research Landscape and Knowledge Gaps

Recent studies have prioritized 1,4-benzodioxane-6-carboxamides for oncology applications. For instance, CCT251236, a bisamide derivative, inhibits the HSF1 pathway in ovarian carcinoma models. However, the 6-fluoro-carboxylic acid variant remains underexplored. Key unresolved questions include:

  • Synthetic Accessibility : Current routes to 6-fluoro analogs rely on late-stage fluorination, which faces challenges in regioselectivity and yield.
  • Structure-Activity Relationships (SAR) : The interplay between fluorine’s electronic effects and the carboxyl group’s conformational flexibility has not been systematically studied.
  • Biological Targets : While benzodioxane carboxamides target HSF1 and p38α MAPK, the carboxylic acid form may engage distinct pathways, such as prostaglandin synthases or amino acid transporters.

Research Objectives and Scope

This review identifies three priorities for advancing the field:

  • Optimized Synthesis : Developing a scalable route to 6-fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid via direct fluorination of intermediates or de novo ring assembly.
  • Electronic Characterization : Using computational models (e.g., density functional theory) to quantify fluorine’s impact on the carboxyl group’s pKa and electrostatic potential.
  • Biological Profiling : Screening against cancer cell lines and protein kinases to identify therapeutic niches where fluorine-carboxyl synergy offers advantages over existing analogs.

Properties

IUPAC Name

6-fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO4/c10-5-1-2-6-7(3-5)13-4-8(14-6)9(11)12/h1-3,8H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLQKAKONJDIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(O1)C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1162673-52-0
Record name 6-fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
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Preparation Methods

The synthesis of 6-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid generally involves chemical synthesis methods. One common synthetic route includes the reaction of 6-fluoro-2,3-dihydrobenzo[b][1,4]dioxine with a suitable carboxylating agent under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antihypertensive Properties

One of the primary applications of 6-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is in the development of antihypertensive medications. It serves as an intermediate in the synthesis of nebivolol hydrochloride, a third-generation beta-blocker known for its vasodilatory effects. Nebivolol is used extensively in the treatment of essential hypertension and has shown efficacy in improving nitric oxide production levels .

Insecticidal Activity

Research indicates that derivatives of benzodioxine compounds exhibit insecticidal properties. The structural modifications involving 6-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid have been explored for their potential effectiveness against various insect pests. Studies have demonstrated that these compounds can disrupt metabolic pathways in insects, making them candidates for agricultural applications .

Case Studies

Study Application Findings
Synthesis and Insecticidal Activity StudyInsecticidesDemonstrated that analogues of benzodioxine compounds exhibited notable insecticidal activity against specific pest species .
Pharmacological Research on NebivololAntihypertensive Drug DevelopmentHighlighted the role of 6-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid as a key intermediate in synthesizing nebivolol, emphasizing its therapeutic benefits in managing hypertension .

Mechanism of Action

The mechanism of action of 6-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the benzodioxine ring play crucial roles in its binding affinity and activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Parent Compound: 2,3-Dihydro-1,4-benzodioxine-2-carboxylic Acid

  • Structure: Non-fluorinated, with a carboxylic acid group at position 2.
  • Synthesis : Produced via enzymatic kinetic resolution using Alcaligenes faecalis amidase (IaaH), achieving >99% enantiomeric excess (e.e.) for both (R)- and (S)-enantiomers .
  • Applications: (S)-enantiomer: Intermediate for doxazosin mesylate and antihepatotoxic agents . (R)-enantiomer: Precursor for α1-adrenoreceptor antagonists (e.g., WB 4101) .
  • Limitations : Low efficiency in chemical resolution methods and suboptimal optical purity in enzymatic approaches .

6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carboxylic Acid (CAS 179262-57-8)

  • Structure : Fluorine at position 6, carboxylic acid at position 5 (isomeric to the target compound).
  • Synthesis: Not detailed in evidence, but likely involves electrophilic fluorination during benzodioxine ring formation.

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid

  • Structure : Acetic acid substituent at position 4.
  • Pharmacology : Demonstrates anti-inflammatory activity comparable to ibuprofen in carrageenan-induced edema assays .
  • Significance : Highlights the importance of substitution at position 6 for bioactivity enhancement.

Fluorinated Benzoxazine Derivatives (e.g., Levofloxacin Impurity F)

  • Structure : 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-1,4-benzoxazine-6-carboxylic acid (CAS 90529-39-8) .
  • Pharmacology: Fluorine atoms improve antibacterial potency and pharmacokinetics in quinolone antibiotics.
  • Relevance : Fluorine’s electron-withdrawing effects enhance drug-receptor interactions and metabolic stability, suggesting similar benefits for 6-fluoro-benzodioxine derivatives .

Pharmacological Potential

  • Antihypertensive/Anti-BPH Agents : Fluorination may enhance the potency of doxazosin analogs, as seen in (S)-enantiomer superiority .
  • Anti-inflammatory Applications : Position 6 substitutions (e.g., acetic acid, fluorine) show promise in reducing inflammation .

Biological Activity

6-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (CAS No. 1162673-52-0) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the benzodioxane family, which is known for various pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic effects. This article reviews the biological activity of 6-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, supported by research findings and case studies.

The molecular formula of 6-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is C9H7FO4, with a molecular weight of 198.15 g/mol. Key properties include:

  • Melting Point : Not available
  • Boiling Point : Not available
  • Density : Not available
  • LogP : 1.32

The biological activity of this compound is attributed to its structural features, particularly the fluorine atom and the carboxylic acid group. These groups enhance the compound's binding affinity to various biological targets and influence its pharmacokinetic properties. The carboxylic acid can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological effects .

Anti-inflammatory Activity

Research indicates that derivatives of benzodioxane compounds exhibit significant anti-inflammatory properties. For instance, a study highlighted that a related compound with an acetic acid substituent at position-6 demonstrated notable anti-inflammatory activity . The structure-activity relationship suggests that modifications at specific positions can optimize these effects.

Antioxidant Properties

6-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid may also possess antioxidant capabilities. Compounds in the benzodioxane class have been shown to scavenge free radicals and protect cells from oxidative stress, which is critical in preventing various diseases .

Cytotoxic Effects

Initial studies suggest that this compound could exhibit cytotoxic effects against certain cancer cell lines. The presence of the benzodioxane moiety is critical for its growth inhibitory activities, as seen in other derivatives tested against ovarian carcinoma models .

Case Studies and Research Findings

StudyFindings
Vazquez et al. (2022)Demonstrated anti-inflammatory activity in related benzodioxane analogs with optimal substituent positioning .
Idris et al. (2022)Highlighted the importance of the benzodioxane structure in growth inhibition in cancer models .
Synthesis StudiesDeveloped a library of benzodioxane derivatives and assessed their biological activities; some showed promising results in anti-cancer applications .

Applications in Drug Development

The ongoing research into 6-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid indicates its potential as a precursor for drug development targeting inflammatory diseases and cancer. Its unique structure allows for modifications that could enhance efficacy and reduce side effects.

Q & A

Q. What are the key structural and functional features of 6-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid?

The compound consists of a 1,4-benzodioxine core (a bicyclic system with two oxygen atoms) substituted with a fluorine atom at position 6 and a carboxylic acid group at position 2. The fluorine atom enhances electronegativity and influences electronic properties, while the carboxylic acid enables hydrogen bonding and salt formation. These groups confer reactivity in nucleophilic substitutions (e.g., fluorination) and participation in coupling reactions .

Q. What synthetic routes are used to prepare 6-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid?

A common method involves cyclization reactions in tetrahydrofuran (THF) under mild conditions (20–25°C). For example, stirring the precursor with THF for 2 hours yields the compound with a 68.5 g scale and 38 mol% efficiency. Reaction optimization focuses on solvent polarity and temperature to minimize side products .

Advanced Questions

Q. How can enantiomers of 6-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid be resolved for pharmaceutical use?

The enantiomers are critical intermediates for drugs like doxazosin mesylate. A biocatalytic method using Alcaligenes faecalis subsp. parafaecalis IaaH amidase achieves kinetic resolution:

  • E-value > 200 for (R)-acid production (>99% e.e. at 50% conversion).
  • (S)-amide remains with 99% e.e., separable via aqueous-organic extraction. This enzymatic approach outperforms chemical resolution, which requires rare chiral agents like dehydroabietylamine .

Q. What analytical techniques are used to detect and quantify impurities of 6-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid in APIs?

  • HPLC-MS : Monitors trace impurities (e.g., EP Impurity A: (2RS)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid) using C18 columns and acidic mobile phases.
  • Chiral Chromatography : Distinguishes enantiomers via chiral stationary phases (e.g., amylose derivatives) with UV detection at 254 nm.
  • NMR Spectroscopy : Validates structural integrity and purity through characteristic peaks (e.g., fluorine coupling in 19F^{19}\text{F} NMR) .

Q. How does fluorination at position 6 influence the compound’s bioactivity and stability?

The fluorine atom:

  • Enhances metabolic stability by resisting oxidative degradation.
  • Modulates electronic effects , increasing binding affinity to α1-adrenoreceptors (e.g., in doxazosin derivatives).
  • Alters logP values , improving solubility in polar solvents like DMSO. Comparative studies with non-fluorinated analogs show reduced potency in receptor antagonism .

Methodological Challenges

Q. What experimental strategies address low enantiomeric purity in synthetic batches?

  • Enzymatic Enrichment : Re-treat (S)-amide with IaaH to hydrolyze residual (R)-amide, increasing e.e. to >99.9%.
  • Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to exploit differential solubility of enantiomers.
  • Racemization Recycling : Convert unwanted enantiomer back to racemic amide via base-catalyzed hydrolysis .

Q. How is computational modeling applied to predict the reactivity of 6-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid?

  • DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., bromination at position 5 or 7).
  • Molecular Docking : Simulate interactions with therapeutic targets (e.g., 5HT1A receptors) to guide structural modifications.
  • MD Simulations : Assess stability in aqueous vs. lipid environments for formulation design .

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